![molecular formula C11H24O2Si B3048858 Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- CAS No. 183795-20-2](/img/structure/B3048858.png)
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-
Overview
Description
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly used in organic synthesis and has shown promising results in pharmaceutical research. In
Scientific Research Applications
Synthesis and Industrial Applications
Cyclopentanone and its derivatives, including compounds like "Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-," serve as vital intermediates in the synthesis of various fine chemicals. Sinopec Shanghai's (2011) review highlights the significance of cyclopentanone in producing spices, solvents for the electronic industry, and other fine chemicals. It emphasizes the technological advancements in cyclopentanone production, notably through N2O oxidation and esterification processes, showcasing their feasibility in industrial applications (Sinopec Shanghai, 2011).
Catalysis and Chemical Reactions
The study of catalytic processes, particularly in aromatization and oxidation reactions, provides insight into the utility of cyclopentanone derivatives. Pines and Nogueira (1981) discuss the catalytic transformation of various hydrocarbons, including ethylcyclopentane, over platinum-alumina catalysts. Their work reveals the complex mechanisms of hydrocarbon aromatization, highlighting the role of catalysts in enhancing the efficiency of such transformations (Pines & Nogueira, 1981).
Pharmacological Interests
The exploration of jasmonic acid (JA) and its derivatives, closely related to cyclopentanone compounds, underscores the intersection of organic chemistry with pharmacology. Ghasemi Pirbalouti, Sajjadi, and Parang (2014) provide a comprehensive review of JA and its derivatives, detailing their synthesis, biological activities, and potential as drugs and prodrugs. This review illuminates the pharmacological relevance of cyclopentanone derivatives, suggesting avenues for future therapeutic development (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014).
Environmental and Sustainability Considerations
The catalytic transformation of biomass-derived furfurals to cyclopentanones, as discussed by Dutta and Bhat (2021), showcases the environmental applications of cyclopentanone derivatives. Their review emphasizes the role of catalysis in converting renewable resources into valuable chemical intermediates, aligning with sustainability goals. This work highlights the scalability, selectivity, and environmental benefits of such processes, contributing to the green chemistry paradigm (Dutta & Bhat, 2021).
properties
IUPAC Name |
(1S,3S)-3-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-10-7-6-9(12)8-10/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXIOZRBFNUITF-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC[C@@H](C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729736 | |
Record name | (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- | |
CAS RN |
183795-20-2 | |
Record name | (1S,3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}cyclopentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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